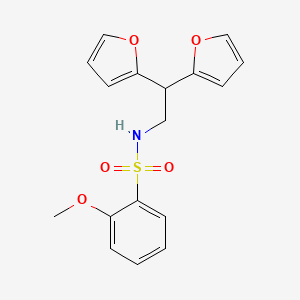

![molecular formula C23H24N4O3 B2815014 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide CAS No. 1251617-54-5](/img/structure/B2815014.png)

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

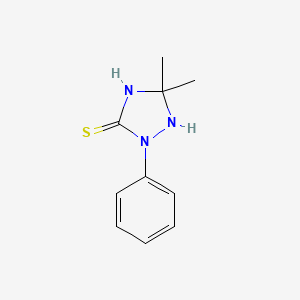

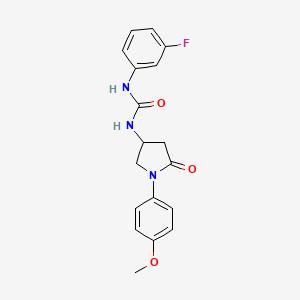

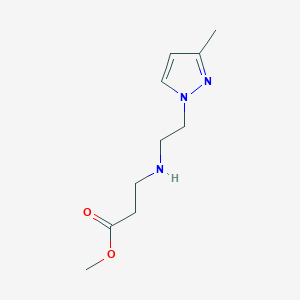

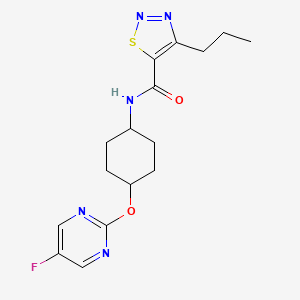

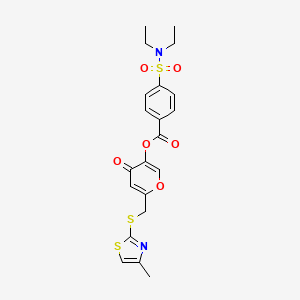

The compound contains several structural components including a 3,4-dihydroisoquinoline, a pyrimidine, and an acetamide group. The 3,4-dihydroisoquinoline is a type of isoquinoline, a nitrogen-containing heterocyclic compound . Pyrimidine is a basic structure in many important biological molecules, like thymine and cytosine in DNA . Acetamide group (-CONH2) is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) on the same carbon .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and pyrimidine rings contribute to the rigidity of the molecule, while the acetamide group could form hydrogen bonds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amine group in the acetamide could act as a base or nucleophile, and the carbonyl group could be involved in various reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (acetamide) and nonpolar (aromatic rings) regions could affect its solubility properties .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

The compound, which is a class of structurally simple analogues of quaternary benzo[c]phenanthridine alkaloids (QBAs), has shown significant antifungal activities . It has been evaluated for bioactivity against seven phytopathogenic fungi using the mycelial growth rate method . The compound has shown excellent activities superior to the QBAs sanguinarine and chelerythrine .

Anticancer Applications

The compound has potential applications in cancer research. It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer .

Antioxidant Applications

Quinazolin-4(1H)-ones, which have a similar structure to the compound, have been reported to have antioxidant properties . Therefore, it’s possible that the compound may also have antioxidant applications.

Antibacterial Applications

Quinazolin-4(1H)-ones, which have a similar structure to the compound, have been reported to have antibacterial properties . Therefore, it’s possible that the compound may also have antibacterial applications.

Anticonvulsant Applications

Quinazolin-4(1H)-ones, which have a similar structure to the compound, have been reported to have anticonvulsant properties . Therefore, it’s possible that the compound may also have anticonvulsant applications.

Antihypertensive Applications

Quinazolin-4(1H)-ones, which have a similar structure to the compound, have been reported to have antihypertensive properties . Therefore, it’s possible that the compound may also have antihypertensive applications.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-16-13-22(30-15-21(28)25-19-7-9-20(29-2)10-8-19)26-23(24-16)27-12-11-17-5-3-4-6-18(17)14-27/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVJQCXJWTVLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2814934.png)

![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)